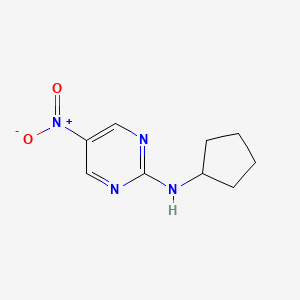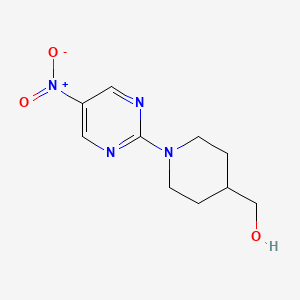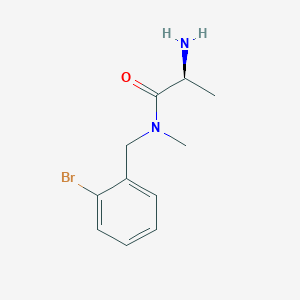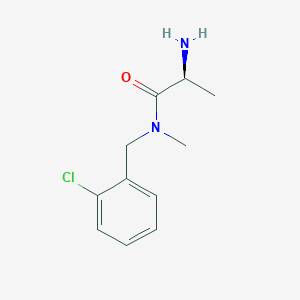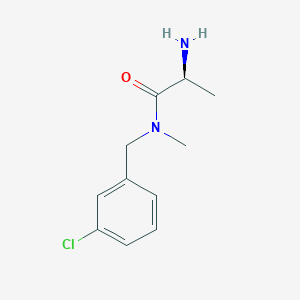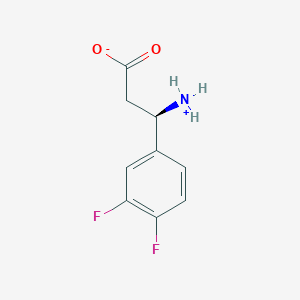
(3R)-3-azaniumyl-3-(3,4-difluorophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-azaniumyl-3-(3,4-difluorophenyl)propanoate is a chiral amino acid derivative characterized by the presence of a 3,4-difluorophenyl group attached to the β-carbon of the amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-azaniumyl-3-(3,4-difluorophenyl)propanoate typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3,4-difluorobenzaldehyde.
Formation of Intermediate: The precursor undergoes a series of reactions, including condensation and reduction, to form an intermediate compound.
Amination: The intermediate is then subjected to amination reactions to introduce the amino group.
Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (3R) enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve the use of biocatalysts or chiral catalysts to enhance the enantioselectivity of the reactions. Enzymatic processes, such as the use of carbonyl reductase, have been explored for the efficient production of chiral intermediates .
Chemical Reactions Analysis
Types of Reactions
(3R)-3-azaniumyl-3-(3,4-difluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted aromatic compounds.
Scientific Research Applications
(3R)-3-azaniumyl-3-(3,4-difluorophenyl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of (3R)-3-azaniumyl-3-(3,4-difluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 3,4-difluorophenyl group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms .
Comparison with Similar Compounds
Similar Compounds
(3R)-3-amino-3-(3,4-difluorophenyl)propanoic acid: A closely related compound with similar structural features.
(S)-2-chloro-1-(3,4-difluorophenyl)ethanol: Another compound with a difluorophenyl group, used as an intermediate in drug synthesis.
Uniqueness
The uniqueness of (3R)-3-azaniumyl-3-(3,4-difluorophenyl)propanoate lies in its chiral nature and the presence of the 3,4-difluorophenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(3R)-3-azaniumyl-3-(3,4-difluorophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQXXTOCYJPXDI-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)[O-])[NH3+])F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CC(=O)[O-])[NH3+])F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
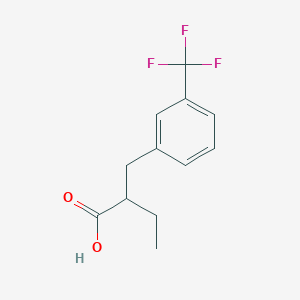
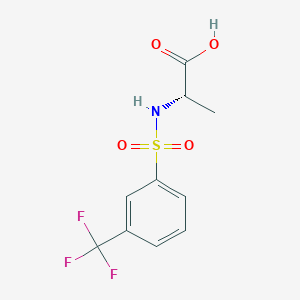
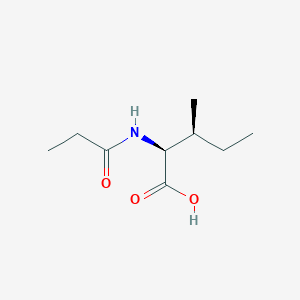
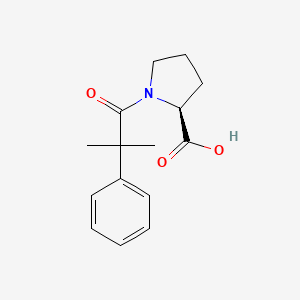
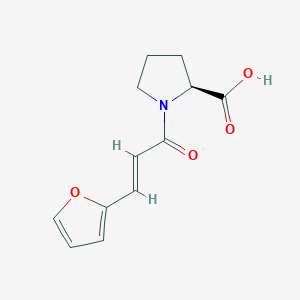
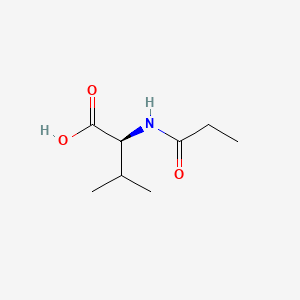
![1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)propan-1-one](/img/structure/B7870009.png)
![Rel-((3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(3-methylfuran-2-yl)methanone](/img/structure/B7870016.png)
![cis-1-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B7870017.png)
